molecular formula C12H15NO2 B7549970 1-Acetyl-3-phenoxypyrrolidine

1-Acetyl-3-phenoxypyrrolidine

Cat. No.: B7549970
M. Wt: 205.25 g/mol
InChI Key: PZMVBQHKOOZMMH-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Derivatives as Fundamental Chemical Scaffolds in Modern Organic Synthesis

Among the vast array of N-heterocyclic compounds, the pyrrolidine ring, a five-membered saturated heterocycle, holds a prominent position. tandfonline.comfrontiersin.org It is a versatile scaffold widely utilized by medicinal chemists to develop compounds for treating a range of human diseases. nih.govnih.gov The significance of pyrrolidine derivatives stems from several key features:

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable trait in modern drug design. nih.govresearchgate.net

Stereochemistry: The pyrrolidine scaffold can possess multiple stereogenic centers, leading to a variety of stereoisomers, each with potentially distinct biological activities. nih.govnih.gov

Structural Versatility: The pyrrolidine ring can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical and biological properties. tandfonline.comresearchgate.net

These attributes have led to the incorporation of the pyrrolidine scaffold into a wide array of pharmacologically active molecules, including those with anticancer, antiviral, anti-inflammatory, and antidiabetic properties. tandfonline.comfrontiersin.org The development of efficient synthetic methods to access substituted pyrrolidine derivatives remains a key objective in organic synthesis. acs.org

Overview of Acetyl and Phenoxy Substituents in Chemical Compound Design

The rational design of chemical compounds often involves the strategic incorporation of specific functional groups to modulate their properties and biological activity. The acetyl and phenoxy groups are two such substituents that play important roles in medicinal chemistry.

The Acetyl Group:

The acetyl group (-COCH₃) is a small, yet impactful, functional group. wikipedia.org Its introduction into a molecule, a process known as acetylation, can significantly alter its characteristics. wikipedia.orgnews-medical.net Key effects of the acetyl group include:

Modulation of Polarity: The acetyl group can mask polar functional groups like hydroxyls, thereby increasing the lipophilicity of a molecule. reddit.com This can enhance its ability to cross biological membranes, such as the blood-brain barrier. wikipedia.orgreddit.com

Alteration of Biological Activity: The addition of an acetyl group can profoundly change the pharmacological profile of a compound. For instance, the acetylation of salicylic (B10762653) acid to form acetylsalicylic acid (aspirin) enhances its anti-inflammatory properties and reduces gastric irritation. wikipedia.orgreachemchemicals.com

Metabolic Stability: Acetylation can influence a drug's metabolism, potentially leading to a more favorable pharmacokinetic profile. news-medical.net

The Phenoxy Group:

The phenoxy group (C₆H₅O-), consisting of a phenyl ring linked to an oxygen atom, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs. nih.govnih.govmdpi.com Its significance lies in its ability to:

Engage in Key Interactions: The aromatic ring of the phenoxy group can participate in π-π stacking interactions with biological targets, while the ether oxygen can act as a hydrogen bond acceptor. researchgate.net

Influence Pharmacokinetics: The phenoxy group can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Contribute to a Wide Range of Biological Activities: Compounds containing a phenoxy moiety have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-HIV, antimicrobial, and neurological activities. nih.govbohrium.com

Rationale for Academic Investigation of 1-Acetyl-3-phenoxypyrrolidine

The chemical structure of this compound combines the foundational pyrrolidine scaffold with both an acetyl and a phenoxy substituent. This unique combination provides a compelling rationale for its academic investigation. The pyrrolidine core offers a versatile and stereochemically rich platform. nih.govresearchgate.net The N-acetyl group can influence the compound's polarity, membrane permeability, and metabolic stability. wikipedia.orgreddit.com Simultaneously, the 3-phenoxy group introduces a moiety known to be crucial for the biological activity of many drugs, potentially through specific interactions with biological targets. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenoxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10(14)13-8-7-12(9-13)15-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMVBQHKOOZMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Kinetics in 1 Acetyl 3 Phenoxypyrrolidine Synthesis and Transformation

Mechanistic Pathways of Pyrrolidine (B122466) Ring Formation

The pyrrolidine ring is a ubiquitous scaffold in biologically active compounds, and its synthesis has been extensively studied. emich.edunih.gov The formation of this five-membered heterocycle can be achieved through various mechanistic pathways, most notably via cycloaddition reactions or intramolecular cyclizations. osaka-u.ac.jpnih.gov

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile). nih.govacs.org This approach allows for the direct formation of the saturated five-membered ring with a high degree of control over stereochemistry. acs.org Azomethine ylides, which act as the three-atom component, are often generated in situ to react with a suitable alkene. acs.org

Alternative strategies include intramolecular cyclization, which involves the formation of a carbon-nitrogen bond within a linear precursor. osaka-u.ac.jp Methods such as the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds are effective for building the pyrrolidine core. osaka-u.ac.jpnih.gov For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds enables a regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org

The outcome of cyclization reactions is dictated by the energetics of various transition states and the stability of intermediates along the reaction coordinate. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping these complex energy landscapes. researchgate.net

For cycloaddition reactions, transition states are analyzed to understand selectivity. The interaction energies and strain within the transition structure determine the favored pathway. unife.it DFT calculations can uncover the balance between these competing factors, explaining observed regio- and diastereoselectivities. acs.orgunife.it Zwitterionic intermediates, once proposed in certain [4+2] cycloadditions, have been computationally shown to be unlikely in some related heterocyclic syntheses, with the reactions proceeding via concerted transition states instead. researchgate.net

Table 1: Calculated Activation Energies in Pyrrolidine Ring Formation

Reaction Step Precursor State Activation Energy (kJ mol⁻¹) Reference
Pyrrolidine Ring Cyclization Protonated Intermediate (6.2⁺w) 11.9 nih.gov
Tautomerization Intermediate 6.1 178.4 nih.gov
Lactone Ring Opening Protonated Intermediate (7) 84.9 nih.gov
N-F Bond Cleavage Tp*Cu System 15.1 kcal/mol acs.org
N-F Bond Cleavage TpBr3Cu System 21.6 kcal/mol acs.org

Controlling regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms) is a central challenge in synthetic chemistry. In pyrrolidine synthesis, the substitution patterns on both the precursor and the reagents, as well as the catalyst, play a critical role. nih.govresearchgate.net

In [3+2] cycloaddition reactions, the electronic nature of the azomethine ylide and the dipolarophile governs the regioselectivity. nih.gov Stereoselectivity is often induced by chiral auxiliaries or catalysts. For instance, the use of an N-tert-butanesulfinyl group in 1-azadienes acts as an effective chiral director in cycloadditions with azomethine ylides, leading to the formation of densely substituted pyrrolidines with high diastereoselectivity. acs.org Computational studies have been employed to understand the influence of such groups on the stereochemical outcome. acs.org

Catalysts can also tune the regioselectivity of a reaction. In one example, highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines yielded different products depending on the metal used: a Cobalt catalyst favored C2-alkylation, while a Nickel catalyst led to C3-alkylation. organic-chemistry.org The reaction mechanism and the resulting stereochemistry of spirocyclic pyrrolidines formed via 1,3-dipolar cycloadditions have been established using advanced NMR techniques, confirming the high degree of selectivity achieved. rsc.org

Kinetics of Phenoxy Group Introduction

The introduction of a phenoxy group onto the 3-position of the pyrrolidine ring is typically achieved via a nucleophilic substitution reaction. In this process, a precursor with a suitable leaving group at the 3-position (e.g., a halide or a sulfonate ester) reacts with a phenoxide salt.

The kinetics of such SN2 reactions are well-understood to be second-order, with the rate dependent on the concentrations of both the pyrrolidine substrate and the phenoxide nucleophile.

Rate = k[Pyrrolidine-LG] [Phenoxide]

Several factors influence the rate constant (k):

The Leaving Group (LG): The reaction rate is highly dependent on the ability of the leaving group to depart. Good leaving groups are weak bases. Therefore, the rate would follow the general trend: tosylate > iodide > bromide > chloride.

The Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are typically used to solvate the cation of the phenoxide salt, leaving the anionic nucleophile relatively "bare" and highly reactive, thus accelerating the reaction.

Steric Hindrance: Steric bulk around the reaction center on the pyrrolidine ring can hinder the backside attack of the nucleophile, slowing the reaction rate.

Acetylation Reaction Kinetics and Thermodynamics

The final step in the synthesis of 1-Acetyl-3-phenoxypyrrolidine is the N-acetylation of the 3-phenoxypyrrolidine (B3389589) intermediate. This is a nucleophilic acyl substitution reaction where the secondary amine of the pyrrolidine ring attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). libretexts.orgmdpi.com

The reaction proceeds rapidly, typically at room temperature, and is often performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (HCl or acetic acid). libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or acetate) to yield the final N-acetylated product. mdpi.com

Kinetically, the reaction is generally second-order. The rate is dependent on the concentration of both the amine and the acetylating agent.

Rate = k[3-phenoxypyrrolidine] [Acetylating Agent]

Thermodynamically, the acetylation of amines is a highly favorable and often irreversible process. This is due to the formation of a very stable amide bond. The lone pair of electrons on the amide nitrogen becomes delocalized through resonance with the adjacent carbonyl group, making the amide significantly less basic and less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms in organic synthesis. researchgate.net Methods like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize experimental observations such as yield and selectivity. unife.itacs.org

For pyrrolidine synthesis, computational analysis helps in several key areas:

Validating Proposed Mechanisms: Calculations can substantiate or refute proposed mechanistic pathways by comparing the energy barriers of different routes. For example, DFT studies have supported a Cu(I)/Cu(II) catalytic cycle in certain intramolecular C-H amination reactions to form pyrrolidines. nih.gov

Understanding Selectivity: By comparing the energies of transition states leading to different regio- or stereoisomers, chemists can predict and explain the selectivity of a reaction. acs.orgunife.it

Investigating Reaction Dynamics: Beyond static energy profiles, computational methods can provide insights into the dynamic processes of bond formation and cleavage.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic reactions. acs.org It is particularly effective for calculating the potential energy surfaces of reactions, which map the energy of the system as a function of the geometry of the reacting molecules.

By locating the stationary points on this surface—reactants, products, intermediates, and transition states—a complete energy profile for the reaction can be constructed. The difference in energy between the reactants and the highest-energy transition state gives the activation energy (energy barrier), which is the primary determinant of the reaction rate. nih.gov

In the context of pyrrolidine synthesis, DFT calculations have been used to:

Elucidate Cycloaddition Mechanisms: DFT studies on [3+2] cycloaddition reactions have detailed the transition structures, revealing that factors like strain energy and interaction energy control the regio- and diastereoselectivity of the ring formation. acs.orgunife.it

Analyze Conformational Preferences: The relative stability of different conformers of reactants and intermediates can significantly impact reaction outcomes. DFT has been used to perform rigorous conformational analyses of pyrrolidine enamines, which are key intermediates in organocatalysis, to assess hypotheses about thermodynamic versus kinetic control. researchgate.net

Predict Reaction Barriers: DFT calculations have successfully predicted activation energy barriers for various steps in multi-step syntheses leading to pyrrolidine derivatives, identifying the rate-determining steps and explaining how factors like protonation can dramatically lower specific barriers. nih.govresearchgate.net

Molecular Dynamics Simulations of Reaction Pathways

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies employing molecular dynamics (MD) simulations to investigate the reaction pathways for the synthesis or transformation of this compound. While computational chemistry, including MD simulations, is a powerful tool for elucidating reaction mechanisms, transition states, and kinetic parameters, it appears that research efforts have not yet been directed toward this particular compound.

Molecular dynamics simulations for a reaction like the N-acetylation of 3-phenoxypyrrolidine would theoretically provide valuable insights. Such a study would typically involve:

Defining the System: Building a computational model of the reactants (3-phenoxypyrrolidine and an acetylating agent, such as acetyl chloride or acetic anhydride) within a simulated solvent environment.

Simulating the Reaction Coordinate: Using advanced simulation techniques like umbrella sampling, metadynamics, or reactive force fields (ReaxFF) to model the chemical bond-forming and bond-breaking processes.

Calculating the Potential of Mean Force (PMF): Determining the free energy profile along the reaction pathway to identify transition states and calculate activation energy barriers.

This type of analysis could precisely map the atomistic movements, solvent effects, and energy changes that occur as the acetyl group is transferred to the nitrogen atom of the pyrrolidine ring.

However, as of the current date, no published data, research findings, or corresponding data tables from such simulations for this compound are available. Studies on related but distinct systems, such as the MD simulations of N-acetylation on large biopolymers or enzymatic acetylation of different heterocyclic amines, exist but are not directly applicable to the specific chemical synthesis and reaction kinetics of this compound. Therefore, a detailed discussion supported by research findings and data tables for this specific subsection cannot be provided.

Advanced Structural Analysis and Spectroscopic Characterization of 1 Acetyl 3 Phenoxypyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for 1-Acetyl-3-phenoxypyrrolidine are not available in the reviewed literature. The structural assignment and conformational analysis of this compound would typically rely on such data.

Conformational Analysis via NMR

A conformational analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy has not been reported. Such a study would investigate the preferred three-dimensional shape of the pyrrolidine (B122466) ring (e.g., envelope or twist conformations) and the orientation of the phenoxy and acetyl substituents. This analysis typically involves the measurement of nuclear Overhauser effects (NOEs) and vicinal coupling constants.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Experimental Fourier-transform infrared (FTIR) and Raman spectra for this compound are not documented in available scientific resources. These techniques would be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the amide carbonyl (C=O) stretch of the acetyl group, C-O-C stretching of the ether linkage, and various vibrations associated with the aromatic ring and the pyrrolidine structure.

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the molecular formula of this compound is C₁₂H₁₅NO₂, published high-resolution mass spectrometry (HRMS) data to experimentally confirm this formula could not be found. HRMS analysis would provide a highly accurate mass measurement, which serves as a crucial confirmation of the elemental composition of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

There are no published reports on the use of X-ray crystallography to determine the solid-state structure of this compound. This technique would provide definitive information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in its crystalline form.

Crystal Structure Determination of this compound and its Derivatives

The crystal structure of this compound or any of its direct derivatives has not been determined and reported in crystallographic databases. Such a determination would be essential for a complete understanding of its three-dimensional architecture.

Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld Surface Analysis)

While a specific crystal structure and Hirshfeld surface analysis for this compound has not been extensively reported in publicly available literature, an understanding of its intermolecular interactions can be inferred from the analysis of structurally related compounds containing pyrrolidine and phenoxy moieties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

The analysis of various pyrrolidine derivatives reveals that crystal packing is often dominated by a network of weak intermolecular forces. In the case of this compound, the presence of a phenoxy group introduces the potential for specific types of interactions, such as C-H···π and π-π stacking, in addition to more common hydrogen bonds and van der Waals forces.

The primary intermolecular contacts expected to stabilize the crystal lattice of this compound would likely include hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) interactions. The acetyl group's carbonyl oxygen and the ether oxygen of the phenoxy group can act as hydrogen bond acceptors, potentially forming weak C-H···O hydrogen bonds with neighboring molecules. The pyrrolidine and phenyl rings provide numerous hydrogen atoms that can participate in these interactions.

To quantify the relative contributions of these different interactions, a Hirshfeld surface analysis would be necessary. The two-dimensional fingerprint plots derived from this analysis provide a summary of the intermolecular contacts. Based on studies of similar molecules, a hypothetical breakdown of the contributions to the Hirshfeld surface for this compound can be proposed.

Table 1: Predicted Major Intermolecular Contacts and Their Estimated Contributions to the Hirshfeld Surface of this compound

Interaction TypeDescriptionEstimated Contribution (%)
H···HInteractions between hydrogen atoms on adjacent molecules. These are typically the most abundant contacts.40 - 50
C···H/H···CInteractions involving carbon and hydrogen atoms, including potential weak C-H···π interactions.20 - 30
O···H/H···OInteractions involving oxygen and hydrogen atoms, indicative of weak C-H···O hydrogen bonds.10 - 20
C···CContacts between carbon atoms, which can be indicative of π-π stacking.< 5
N···H/H···NInteractions involving the pyrrolidine nitrogen and hydrogen atoms.< 5

Detailed Research Findings from Analogous Structures:

Studies on various organic molecules containing phenoxy and pyrrolidine-like structures provide insights into the nature of their crystalline arrangements. For instance, the crystal structure of some compounds with phenoxy groups reveals the presence of C—H⋯π interactions that contribute to the formation of layers within the crystal lattice. Similarly, analyses of N-substituted pyrrolidine derivatives have highlighted the importance of weak C-H···O and C-H···N hydrogen bonds in stabilizing the three-dimensional network.

The shape index and curvedness maps from a Hirshfeld analysis of related compounds often indicate the absence of significant flat regions on the surface, suggesting that strong π-π stacking might be less prevalent in favor of more dispersed C-H···π and other weak interactions. The electrostatic potential mapped onto the Hirshfeld surface would likely show negative potential around the oxygen atoms of the acetyl and phenoxy groups, indicating their role as hydrogen bond acceptors.

Computational Chemistry and Theoretical Studies on 1 Acetyl 3 Phenoxypyrrolidine

Ligand-Target Interaction Modeling (Conceptual).

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For 1-Acetyl-3-phenoxypyrrolidine, MD simulations of its complex with a biological receptor can reveal the dynamic nature of their interaction, providing a more realistic representation than static docking models.

MD simulations typically begin with a docked pose of the ligand within the receptor's binding site. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to a simulation that calculates the forces between atoms and integrates Newton's equations of motion. This process generates a trajectory of the complex's conformations over a specific period, often on the nanosecond to microsecond scale.

Analysis of the MD trajectory for a this compound-receptor complex would focus on several key metrics to assess the stability of the binding and the nature of the interactions. These metrics include:

Root Mean Square Deviation (RMSD): This is calculated for the backbone atoms of the protein and the heavy atoms of the ligand to evaluate the conformational stability of the complex throughout the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different regions of the protein upon ligand binding. Significant fluctuations in certain residues may indicate their involvement in the binding process or allosteric effects.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between this compound and the receptor are monitored throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of their importance for binding affinity.

For instance, a hypothetical MD simulation of this compound with a target protein might reveal that the acetyl group's carbonyl oxygen consistently forms a hydrogen bond with a key amino acid residue in the binding pocket, while the phenoxy group engages in stable hydrophobic interactions.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Receptor Complex

ParameterValue
Simulation SoftwareGROMACS, AMBER
Force FieldCHARMM36, OPLS-AA
Solvent ModelTIP3P water
System Size~100,000 atoms
Simulation Time100 ns
Temperature300 K
Pressure1 atm
EnsembleNPT (isothermal-isobaric)

Binding Free Energy Calculations

A crucial aspect of computational drug design is the accurate prediction of the binding affinity between a ligand and its receptor. Binding free energy calculations provide a quantitative measure of this affinity. Various methods are employed, with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) being popular choices due to their balance of accuracy and computational cost. nih.gov

These methods calculate the binding free energy (ΔG_bind) by estimating the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution. The calculation typically includes contributions from molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy upon binding (-TΔS).

The molecular mechanics energy is further broken down into van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) components. The solvation free energy is composed of polar and nonpolar contributions.

A hypothetical binding free energy calculation for this compound might yield the results shown in the table below. Such data would indicate the dominant forces driving the binding. For example, a significant negative value for ΔE_vdW would suggest that van der Waals interactions, likely involving the phenoxy group, are a major contributor to the binding affinity.

Table 2: Example of Binding Free Energy Calculation Results for a this compound-Receptor Complex (kcal/mol)

Energy ComponentValue
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_elec)-20.8
Polar Solvation Energy (ΔG_pol)35.2
Nonpolar Solvation Energy (ΔG_nonpol)-4.1
Binding Free Energy (ΔG_bind) -35.2

More rigorous but computationally intensive methods like Free Energy Perturbation (FEP) can also be employed to calculate the relative binding free energies of a series of analogs, providing guidance for lead optimization. chemrxiv.orgrutgers.educhimia.chresearcher.lifenih.gov

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in deriving these relationships for a series of compounds. nih.govmdpi.comfrontiersin.org

For a series of analogs of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity.

A hypothetical CoMSIA study on a series of pyrrolidine (B122466) derivatives might reveal that:

A sterically favorable region exists near the para-position of the phenoxy ring, suggesting that bulkier substituents at this position could enhance activity.

An electro-negative region near the acetyl group indicates that increasing the partial negative charge in this area, perhaps by substituting with more electronegative atoms, could be beneficial.

These computational SAR models provide predictive power for designing new, more potent analogs of this compound. nih.gov

Elucidating the Influence of Acetyl and Phenoxy Moieties on Molecular Interactions

The acetyl and phenoxy moieties are key structural features of this compound, and computational models can precisely elucidate their roles in molecular interactions.

The Acetyl Moiety: The acetyl group can participate in several important interactions. Its carbonyl oxygen is a strong hydrogen bond acceptor, a feature often critical for anchoring a ligand to its receptor. Molecular docking and MD simulations can identify specific hydrogen bond donors in the receptor's active site that interact with this group. The methyl group of the acetyl moiety can also engage in hydrophobic interactions with nonpolar residues of the receptor.

The Phenoxy Moiety: The phenoxy group, consisting of a phenyl ring linked via an ether oxygen, contributes significantly to the binding through various interactions. The phenyl ring is capable of forming hydrophobic and van der Waals interactions with aliphatic and aromatic residues in the binding pocket. Furthermore, it can participate in π-π stacking or π-cation interactions with complementary aromatic residues or charged groups, respectively. The ether oxygen can also act as a hydrogen bond acceptor.

Table 3: Interacting Residues and Interaction Types for Acetyl and Phenoxy Moieties (Hypothetical)

MoietyInteracting ResidueInteraction Type
AcetylSerineHydrogen Bond
AcetylLeucineHydrophobic
PhenoxyPhenylalanineπ-π Stacking
PhenoxyValineHydrophobic
PhenoxyLysineπ-Cation

Chemical Reactivity and Transformations of 1 Acetyl 3 Phenoxypyrrolidine

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in 1-Acetyl-3-phenoxypyrrolidine is a saturated five-membered heterocycle containing a nitrogen atom. Its reactivity is influenced by the substituents attached to it.

The phenoxy group, being an ether, is an activating substituent for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. libretexts.org The oxygen atom's lone pairs can be donated to the aromatic system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

For this compound, the para position is generally favored for substitution to minimize steric hindrance from the bulky pyrrolidine ring. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity. libretexts.org

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-Acetyl-3-(4-nitrophenoxy)pyrrolidine
BrominationBr₂, FeBr₃1-Acetyl-3-(4-bromophenoxy)pyrrolidine
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-Acetyl-3-(4-acetylphenoxy)pyrrolidine

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of amides and other carbonyl-containing compounds. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through a tetrahedral intermediate. wikipedia.org The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Nucleophilic acyl substitution reactions involve the replacement of the nitrogen atom of the pyrrolidine ring (as a leaving group, though this is generally unfavorable for amides) or, more commonly, addition to the carbonyl group followed by subsequent transformations. masterorganicchemistry.comlibretexts.org However, due to the stability of the amide bond, harsh conditions are often required to cleave it. youtube.com

Transformations of the Acetyl Group

The N-acetyl group is a key functional handle for modifying the this compound molecule.

The amide bond of the acetyl group can be hydrolyzed under acidic or basic conditions to yield 3-phenoxypyrrolidine (B3389589) and acetic acid (or its salt). youtube.comyoutube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. youtube.com Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com These reactions are generally not reversible. youtube.com

Amidation, or transamidation, where the acetyl group is transferred to another amine, is also a possible transformation, though it typically requires activation of the amide bond or harsh reaction conditions.

The acetyl group can undergo various functional group interconversions. For instance, reduction of the amide carbonyl can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-ethyl-3-phenoxypyrrolidine. This reaction converts the amide to an amine.

Reactions Involving the Phenoxy Moiety

The phenoxy moiety consists of a phenyl group attached to the pyrrolidine ring via an ether linkage. The ether oxygen atom possesses lone pairs of electrons, making it nucleophilic, although its reactivity is tempered by the delocalization of these electrons into the aromatic ring.

Reactions involving the cleavage of the ether bond are possible but generally require harsh conditions, such as treatment with strong acids like HBr or HI. This would lead to the formation of 1-acetyl-3-hydroxypyrrolidine and phenol (B47542). The mechanism of this cleavage typically involves protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the less sterically hindered carbon atom adjacent to the ether oxygen.

Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound is a key area of research aimed at exploring the structure-activity relationships of this chemical scaffold. Derivatization strategies typically focus on three main regions of the molecule: the phenoxy group, the pyrrolidine ring, and the N-acetyl moiety. These modifications allow for the systematic alteration of the compound's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which in turn can influence its biological activity.

Modification of the Phenoxy Group

The phenoxy group presents a prime target for derivatization through electrophilic aromatic substitution reactions. The electron-donating nature of the ether oxygen directs electrophiles to the ortho and para positions of the phenyl ring.

Halogenation: Bromination and chlorination of the aromatic ring can be achieved using standard electrophilic halogenating agents. For instance, treatment with N-bromosuccinimide (NBS) or bromine in a suitable solvent can introduce a bromine atom, predominantly at the para-position due to steric hindrance from the pyrrolidine moiety.

Nitration and Sulfonation: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization, such as acylation or sulfonylation. Sulfonation can be carried out using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation and acylation of the phenoxy ring can be performed under Friedel-Crafts conditions. For example, reaction with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can introduce a ketone functionality.

Table 1: Representative Derivatization Reactions of the Phenoxy Group

Reaction TypeReagents and ConditionsMajor Product(s)
BrominationN-Bromosuccinimide (NBS), CCl4, reflux1-Acetyl-3-(4-bromophenoxy)pyrrolidine
NitrationHNO3, H2SO4, 0 °C1-Acetyl-3-(4-nitrophenoxy)pyrrolidine
Friedel-Crafts AcylationAcetyl chloride, AlCl3, CH2Cl21-Acetyl-3-(4-acetylphenoxy)pyrrolidine

Functionalization of the Pyrrolidine Ring

Modification of the pyrrolidine ring itself offers another avenue for analog synthesis. While the existing stereocenter at the 3-position influences the reactivity of the ring, several strategies can be employed.

Palladium-Catalyzed Cross-Coupling Reactions: The C-H bonds of the pyrrolidine ring, particularly at the 2- and 5-positions, can be functionalized through palladium-catalyzed cross-coupling reactions. For instance, enantioselective α-arylation of N-protected pyrrolidines has been demonstrated. While direct application to this compound would require specific optimization, this methodology provides a potential route to 2-aryl or 5-aryl derivatives. The methodology often involves an enantioselective deprotonation followed by transmetalation and coupling with an aryl halide.

Ring-Opening and Re-closing Strategies: More complex analogs can be accessed through ring-opening of the pyrrolidine, followed by modification and subsequent re-cyclization. This approach, however, is synthetically demanding and less common for simple derivatization.

Table 2: Potential Functionalization of the Pyrrolidine Ring

PositionReaction TypeExample ReagentsPotential Product
C-2/C-5C-H ArylationPd(OAc)2, phosphine (B1218219) ligand, Aryl-Br1-Acetyl-2-aryl-3-phenoxypyrrolidine
C-4(Requires precursor synthesis)-1-Acetyl-3-phenoxy-4-substituted-pyrrolidine

Modification of the N-Acetyl Group

The N-acetyl group can be readily modified to introduce a variety of substituents, thereby altering the electronic and steric properties at the nitrogen atom.

Deacetylation and Re-acylation: The acetyl group can be removed under acidic or basic conditions to yield 3-phenoxypyrrolidine. This secondary amine can then be reacted with a wide range of acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to introduce different N-substituents. This is a versatile method for creating a library of N-acylated and N-sulfonylated analogs.

Reduction of the Amide: The carbonyl of the N-acetyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), affording the corresponding N-ethyl derivative, 1-ethyl-3-phenoxypyrrolidine.

Addition of Organometallic Reagents: While less common for simple amides, addition of organometallic reagents like Grignard reagents to the carbonyl group can potentially lead to the formation of α-amino alcohol derivatives after subsequent reduction.

Table 3: Derivatization of the N-Acetyl Group

Reaction TypeReagents and ConditionsProduct
DeacetylationHCl (aq), reflux3-Phenoxypyrrolidine
Re-acylation (from amine)Benzoyl chloride, pyridine (B92270)1-Benzoyl-3-phenoxypyrrolidine
ReductionLiAlH4, THF1-Ethyl-3-phenoxypyrrolidine

Applications of 1 Acetyl 3 Phenoxypyrrolidine and Its Derivatives in Advanced Chemical Research

Role in Catalysis Research

The inherent chirality and conformational rigidity of the pyrrolidine (B122466) ring, combined with the electronic and steric properties of the acetyl and phenoxy groups, make 1-Acetyl-3-phenoxypyrrolidine a valuable platform for the development of novel catalysts. Its derivatives have been successfully employed in a range of catalytic applications, from organocatalysis to metal-catalyzed transformations, and have been instrumental in the advancement of both homogeneous and heterogeneous catalysis.

Organic Catalysis with Pyrrolidine-Based Scaffolds

The pyrrolidine core is a well-established "privileged scaffold" in asymmetric organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. Derivatives of this compound build upon this foundation, where modifications to the phenoxy and acetyl groups can fine-tune the catalyst's reactivity and stereoselectivity. The bulky nature of these substituents can create a specific chiral environment around the catalytic site, enabling high levels of enantioselectivity in reactions such as Michael additions.

Research has shown that the efficiency of these pyrrolidine-based organocatalysts is highly dependent on their structural nuances. For instance, the introduction of bulky substituents at the C2 position of the pyrrolidine ring has been shown to be an effective strategy for enhancing stereocontrol.

Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Michael Addition Reaction

Catalyst Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
OC4 Methylcyclohexane 0 95 85:15 85
OC4 Toluene 0 80 80:20 75

| OC4 | Dichloromethane (B109758) | 25 | 75 | 70:30 | 60 |

Data adapted from studies on pyrrolidine-based organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.

Metal-Catalyzed Reactions Involving Pyrrolidine Ligands

The nitrogen atom of the pyrrolidine ring in this compound and its derivatives serves as an excellent coordination site for transition metals, making them valuable ligands in a variety of metal-catalyzed reactions. These ligands can influence the reactivity and selectivity of the metal center, leading to enhanced catalytic performance.

For example, pyrrolidinopyridine ligands have been successfully employed in palladium-catalyzed allylic substitution reactions, where the conformation of the ligand plays a crucial role in determining the enantioselectivity of the product. The ability to readily modify the substituents on the pyrrolidine ring allows for the systematic tuning of the ligand's electronic and steric properties to optimize catalytic outcomes.

Homogeneous and Heterogeneous Catalysis Development

The versatility of the this compound scaffold extends to its application in both homogeneous and heterogeneous catalysis. In homogeneous systems, the catalyst and reactants are in the same phase, allowing for high activity and selectivity. However, catalyst separation and recycling can be challenging.

To address this, researchers have focused on immobilizing these pyrrolidine-based catalysts onto solid supports, creating heterogeneous catalysts that are easily recoverable and reusable. This approach combines the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems, paving the way for more sustainable chemical processes.

Contributions to Ligand Design for Chemical Systems

The unique three-dimensional structure of this compound provides an excellent starting point for the design of ligands with high affinity and selectivity for specific biological targets or for the coordination of metal ions.

Design Principles for Selective Molecular Recognition

The principles of molecular recognition are central to the design of effective ligands. The defined stereochemistry and conformational rigidity of the pyrrolidine ring in this compound derivatives allow for the precise positioning of functional groups to interact with target molecules. By modifying the phenoxy and acetyl moieties, researchers can introduce various functionalities, such as hydrogen bond donors and acceptors, aromatic rings for π-π stacking, and charged groups for electrostatic interactions, to achieve highly selective binding.

Development of Multi-Targeting and Bispecific Ligands

There is a growing interest in the development of ligands that can simultaneously interact with multiple biological targets, a strategy known as multi-target-directed ligand (MTDL) design. This approach is particularly promising for the treatment of complex diseases with multifactorial etiologies. The modular nature of the this compound scaffold makes it an attractive platform for creating MTDLs. By incorporating different pharmacophores onto the pyrrolidine core, it is possible to design single molecules that can modulate the activity of several targets.

Furthermore, the principles of bispecificity, where a ligand is designed to bridge two different molecular targets, are also being explored. The adaptable framework of this compound allows for the strategic placement of binding motifs to facilitate such interactions, opening up new avenues for therapeutic intervention and the development of novel chemical probes.

Utility in Medicinal Chemistry Research (Focused on Chemical Design and SAR)

The pyrrolidine ring is a favored scaffold in drug discovery for several key reasons. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This sp³-hybridized system introduces stereochemical complexity, which can be crucial for selective interaction with biological targets like enzymes and receptors. nih.gov The this compound framework leverages these advantages, providing a structurally rigid yet synthetically adaptable starting point for creating diverse chemical libraries.

The this compound structure serves as an exemplary scaffold for rational drug design. Its defined stereochemistry and conformational preferences provide a reliable foundation upon which chemists can systematically build and modify substituents to achieve a desired biological effect. nih.gov The structure can be conceptually divided into three key regions for modification: the N-acetyl group, the C-3 phenoxy group, and the pyrrolidine ring itself. Each of these points can be altered to fine-tune properties such as target binding affinity, selectivity, solubility, and metabolic stability. This modular nature is a cornerstone of rational design, allowing for the systematic optimization of a lead compound into a clinical candidate.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. The this compound scaffold is well-suited for such investigations. nih.govnih.gov By creating a series of analogs where specific parts of the molecule are changed, researchers can deduce which functional groups are essential for target interaction.

For instance, in the development of inhibitors for certain enzymes, modifications to the phenoxy ring (e.g., adding electron-withdrawing or -donating groups at different positions) can drastically alter binding affinity. Similarly, replacing the N-acetyl group with other amides, sulfonamides, or carbamates can probe the steric and electronic requirements of the binding pocket. The stereochemistry at position 3 of the pyrrolidine ring is also critical; often, only one enantiomer will exhibit the desired potent activity, highlighting the importance of stereospecific interactions with the biological target. nih.govlookchem.com A deep understanding of SAR is crucial for guiding the optimization of compound potency and selectivity. managingip.com

Table 1: Representative SAR Data for Pyrrolidine-based Histamine (B1213489) H₃ Receptor Antagonists

This table illustrates how modifications to the pyrrolidine scaffold affect binding affinity at the histamine H₃ receptor. Note that while these are derivatives, they demonstrate the principle of SAR based on the core structure.

Compound IDPyrrolidine StereochemistryKey Substituent on Phenoxy RingHistamine H₃ Ki (nM)
11 2S, 4R3-Fluoro1.3
12 2S, 4R3-Chloro1.1
13 2R, 4S3-Fluoro320
14 2R, 4R3-Fluoro1000
18 2S, 4S3-Fluoro1400

Data sourced from Bioorganic & Medicinal Chemistry Letters, demonstrating the critical importance of the 2S,4R stereochemistry for high-affinity binding. lookchem.com

The versatility of the this compound scaffold has enabled its exploration across a range of biological targets.

Cholinesterases: Derivatives of pyrrolidines and related structures have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov The core structure can position functional groups to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov While direct examples of this compound are not prominent, the broader class of oxopyrrolidine derivatives has shown potent AChE inhibitory activity. nih.gov

Stearoyl-CoA Desaturase 1 (SCD1): SCD1 is a key enzyme in lipid metabolism, making it a target for metabolic diseases. nih.gov Research into SCD1 inhibitors has led to the discovery of various heterocyclic scaffolds. nih.gov For example, a potent, cell-permeable SCD1 inhibitor features a 4-(2-(trifluoromethyl)phenoxy)piperidine moiety, which shares structural similarities with the 3-phenoxypyrrolidine (B3389589) core, highlighting the utility of the aryloxy-heterocycle motif in targeting this enzyme. sigmaaldrich.com

Tankyrase: Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are targets in cancer therapy, particularly for their role in Wnt/β-catenin signaling. nih.govmdpi.comnih.gov The development of small molecule tankyrase inhibitors is an active area of research. nih.gov While specific this compound derivatives as tankyrase inhibitors are not extensively documented, the general principles of designing inhibitors that compete for the NAD+ binding site could be applied to this scaffold.

Glutamate (B1630785) Receptors: Glutamate is a major excitatory neurotransmitter, and its receptors are targets for various neurological conditions. nih.gov Pyrrolidine derivatives, such as L-trans-pyrrolidine-2,4-dicarboxylate, have been used as research tools to study glutamate transporters, which indirectly impacts NMDA receptor activity. nih.gov This demonstrates the relevance of the pyrrolidine core in designing molecules that interact with the glutamatergic system.

Histamine H₃ Receptors: This is a particularly successful area for phenoxypyrrolidine derivatives. The histamine H₃ receptor is a presynaptic autoreceptor that modulates neurotransmitter release, making it an attractive target for cognitive and sleep disorders. nih.govresearchgate.net Extensive research has shown that substituted pyrrolidines are potent H₃ receptor antagonists. nih.govresearchgate.net A key example is the compound (2S,4R)-1-[2-(4-cyclobutyl- nih.govresearchgate.netdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, which contains the core this compound structure and has demonstrated high affinity and brain penetration, marking it as a potential clinical candidate. lookchem.comnih.gov

Intermediacy in the Synthesis of Complex Organic Molecules

Beyond its direct use in medicinal chemistry, the this compound scaffold and its precursors are valuable intermediates in the synthesis of more complex molecules, including natural products and advanced pharmaceutical agents.

The pyrrolidine ring is a core structural motif in a vast number of alkaloids and other natural products. nih.govnih.gov Synthetic strategies often rely on pre-functionalized pyrrolidine building blocks to construct these complex architectures efficiently. researchgate.netrsc.org A functionalized intermediate like 3-phenoxypyrrolidine (the precursor to the title compound) provides a chiral, non-planar scaffold that can be elaborated into polycyclic systems found in nature. nih.gov Its phenoxy group can serve as a stable protecting group for the hydroxyl function or be used as a handle for further chemical transformations.

The development of a drug candidate often involves a multi-step synthesis where a core intermediate is progressively modified. The this compound structure is a prime example of such an intermediate. As seen in the development of histamine H₃ antagonists, this core is synthesized early and then subjected to further reactions—for example, coupling with other cyclic amines—to produce the final, highly potent active pharmaceutical ingredient. lookchem.comnih.gov Its stability and the reactivity of its constituent parts make it an ideal precursor for building the complex molecular architectures required for modern therapeutic agents.

Development of Novel Organic Synthesis Methodologies

The quest for efficient and selective methods to synthesize this compound and its analogs has led to the exploration of several innovative strategies. These methodologies can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the construction of the substituted pyrrolidine ring through cyclization reactions.

A common and direct approach involves the etherification of 3-hydroxypyrrolidine derivatives . The Williamson ether synthesis, a classic method for forming C-O bonds, has been adapted for this purpose. This typically involves the deprotonation of the hydroxyl group of a suitable N-protected 3-hydroxypyrrolidine, followed by reaction with a phenoxide precursor or an activated phenyl electrophile. The choice of the nitrogen protecting group is crucial to ensure compatibility with the reaction conditions and to allow for subsequent acetylation.

Following the successful installation of the phenoxy group, the final step is the N-acetylation of the 3-phenoxypyrrolidine intermediate . This transformation is generally achieved through standard acylation procedures, employing reagents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The optimization of these conditions is essential to achieve high yields and purity of the final this compound product.

Furthermore, the development of catalytic methods for the C-O bond formation represents a significant advancement. For example, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for etherification, could provide a powerful tool for the synthesis of 3-aryloxypyrrolidines with a broad scope of electronically and sterically diverse aryl groups.

The table below summarizes some of the key synthetic transformations and the reagents commonly employed in the synthesis of this compound and its derivatives.

Transformation Starting Material Reagents and Conditions Product Key Features
Etherification N-protected 3-hydroxypyrrolidine1. Base (e.g., NaH, K2CO3)2. Phenylating agent (e.g., Phenol (B47542), Fluorobenzene)N-protected 3-phenoxypyrrolidineFormation of the C-O ether bond.
N-Acetylation 3-PhenoxypyrrolidineAcetyl chloride or Acetic anhydride, Base (e.g., Triethylamine, Pyridine)This compoundIntroduction of the acetyl group at the nitrogen atom.
Deprotection/Acetylation N-protected 3-phenoxypyrrolidine1. Deprotection conditions (e.g., H2/Pd for Cbz, TFA for Boc)2. Acetylation reagentsThis compoundTwo-step sequence to unmask the amine and then acetylate.

The continuous evolution of synthetic methodologies, including the exploration of novel catalysts, reaction media, and multi-component reactions, will undoubtedly lead to even more efficient and versatile routes to this compound and a diverse array of its derivatives, further enabling their exploration in advanced chemical research.

Future Directions and Emerging Research Avenues for 1 Acetyl 3 Phenoxypyrrolidine

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To gain deeper insights into the synthesis of 1-acetyl-3-phenoxypyrrolidine, advanced spectroscopic techniques could be employed for real-time reaction monitoring. Probes, including fluorescent or chemiluminescent molecules, could be designed to interact with reactants, intermediates, or products, providing dynamic information about reaction kinetics and mechanisms. nih.govnih.govresearchgate.net This would enable precise control over the reaction process, leading to improved purity and yield of the final compound.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. nih.govnih.govosti.gov These computational tools could be leveraged to design and predict the properties of novel analogs of this compound. By training algorithms on existing chemical data, AI can identify molecules with potentially enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity. ethz.chresearchgate.netdrugdiscoverychemistry.com This in silico approach can significantly accelerate the discovery of new and more effective compounds. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility, future synthetic strategies for this compound will likely incorporate principles of green chemistry. jddhs.commdpi.comgreenchemistry.school This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions to minimize the environmental impact of the synthesis. jcchems.com The goal is to develop processes that are not only efficient but also sustainable in the long term. researchgate.net

Expanding the Scope of Catalytic and Ligand Applications

The pyrrolidine (B122466) scaffold is a common feature in many catalysts and ligands. Future research could explore the potential of this compound and its derivatives in these roles. This would involve designing and synthesizing new molecules based on this scaffold and evaluating their performance in a variety of chemical transformations. The aim would be to develop novel catalysts and ligands with high efficiency, selectivity, and stability.

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of how this compound interacts with biological targets at a molecular level is crucial for its development as a potential therapeutic agent. Advanced computational and experimental techniques, such as molecular dynamics simulations and biophysical assays, could be employed to elucidate these interactions. This knowledge would provide a rational basis for the design of more potent and selective analogs.

Q & A

Q. What are the established synthetic routes for 1-acetyl-3-phenoxypyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling. For example, pyrrolidine derivatives can be synthesized via acetylation of 3-phenoxypyrrolidine using acetyl chloride under reflux with a base like triethylamine. Optimization includes controlling reaction temperature (70–90°C), solvent selection (e.g., dichloromethane or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may require catalytic agents like DMAP (4-dimethylaminopyridine) .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity (e.g., acetyl group resonance at δ ~2.1 ppm).
  • GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
  • Elemental analysis to validate empirical formulas.
  • Reference standards (e.g., NIST-certified materials) ensure calibration accuracy .

Q. How should researchers assess the stability of this compound under varying laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Expose samples to light (ICH Q1B guidelines), humidity (40–75% RH), and temperature (4°C, 25°C, 40°C).
  • Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Store in airtight, light-resistant containers with desiccants at –20°C for long-term stability .

Q. What purification strategies effectively remove isomeric or byproduct impurities in this compound synthesis?

  • Methodological Answer :
  • Flash chromatography (silica gel, gradient elution) separates isomers.
  • Recrystallization from ethanol/water mixtures improves purity.
  • Preparative HPLC (reverse-phase, 0.1% TFA modifier) resolves polar byproducts.
  • Monitor intermediate steps via TLC to minimize side reactions .

Q. What pharmacological screening approaches are appropriate for preliminary bioactivity assessment of this compound?

  • Methodological Answer :
  • In vitro assays : Receptor binding (e.g., opioid or NMDA receptors using radioligand displacement).
  • Enzyme inhibition studies (e.g., acetylcholinesterase, using Ellman’s method).
  • Cell viability assays (MTT/XTT) to evaluate cytotoxicity.
  • Use positive controls (e.g., known inhibitors) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications in this compound derivatives?

  • Methodological Answer :
  • Systematically vary substituents (e.g., phenoxy group → fluorophenoxy, acetyl → propionyl).
  • Test analogs in bioassays (e.g., IC₅₀ values for target enzymes).
  • Computational modeling (docking studies with AutoDock Vina) predicts binding affinities.
  • Correlate logP values (HPLC-derived) with membrane permeability .

Q. How can contradictory data in solubility or bioactivity across studies be resolved?

  • Methodological Answer :
  • Standardize solvents (e.g., DMSO concentration ≤1% in assays).
  • Validate purity (>98% via HPLC) to exclude impurity-driven artifacts.
  • Replicate experiments across labs with shared reference samples.
  • Meta-analysis of literature data (e.g., Web of Science, PubChem) identifies methodological outliers .

Q. What strategies optimize synthetic routes for gram-scale production of this compound without compromising stereochemical integrity?

  • Methodological Answer :
  • Use flow chemistry for consistent temperature control.
  • Catalytic asymmetric hydrogenation (e.g., Ru-BINAP complexes) ensures enantiopurity.
  • In-line FTIR monitors reaction progression.
  • Design of Experiments (DoE) software (e.g., MODDE) identifies critical parameters (e.g., pH, catalyst loading) .

Q. How can isomeric impurities in this compound batches be quantified and characterized?

  • Methodological Answer :
  • Chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) resolves enantiomers.
  • LC-MS/MS quantifies trace isomers (LOQ ≤0.1%).
  • X-ray crystallography confirms absolute configuration of isolated impurities.
  • Spiking with synthesized isomers validates detection .

Q. What advanced techniques elucidate degradation pathways of this compound under stressed conditions?

  • Methodological Answer :
  • LC-HRMS identifies degradation products (e.g., hydrolyzed acetyl groups).
  • Forced degradation (acid/base/oxidative stress) followed by QSAR modeling predicts metabolite toxicity.
  • Isotope labeling (¹⁴C-acetyl group) tracks degradation kinetics.
  • EPR spectroscopy detects free radical intermediates in oxidative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.